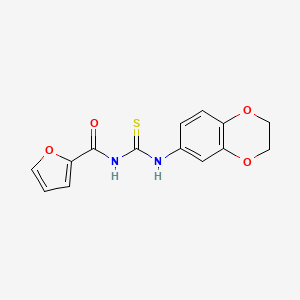

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)furan-2-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)furan-2-carboxamide is a heterocyclic compound characterized by a 2,3-dihydro-1,4-benzodioxin core linked to a furan-2-carboxamide moiety via a thiourea bridge. The benzodioxin ring provides a rigid, electron-rich aromatic system, while the thiourea group introduces hydrogen-bonding capabilities and sulfur-based electronic effects. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfur and oxygen heteroatoms play critical roles .

Properties

CAS No. |

773153-51-8 |

|---|---|

Molecular Formula |

C14H12N2O4S |

Molecular Weight |

304.32 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)furan-2-carboxamide |

InChI |

InChI=1S/C14H12N2O4S/c17-13(11-2-1-5-18-11)16-14(21)15-9-3-4-10-12(8-9)20-7-6-19-10/h1-5,8H,6-7H2,(H2,15,16,17,21) |

InChI Key |

YRAAFUYLFOKEGT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CO3 |

solubility |

40.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

- The synthesis of this compound involves several steps:

- Start with 1,4-benzodioxane-6-amine (1).

- React it with 4-bromobenzenesulfonyl chloride (2) in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (3).

- Further treat (3) with different alkyl/aralkyl halides (4a–4n) using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base to obtain N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides (5a–5n) .

Chemical Reactions Analysis

- This compound can undergo various reactions:

Substitution reactions: Due to the presence of the bromobenzenesulfonamide group, it can participate in nucleophilic substitution reactions.

Oxidation and reduction reactions: The benzodioxane ring and the carbamothioyl group are susceptible to redox processes.

Common reagents: Alkyl/aralkyl halides, DMF, and LiH.

Major products: The N-substituted derivatives (5a–5n) .

Scientific Research Applications

Mechanism of Action

- The exact mechanism is not fully elucidated, but it likely involves interactions with specific molecular targets or pathways related to Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxin/Carboxamide Derivatives

Compound O4G (N-{3-[(furan-2-carbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide) shares the benzodioxin and furan carboxamide motifs but replaces the thiourea with a carboxamide linkage. For example, thiourea-containing angiotensin II receptor antagonists () showed strong binding via NH groups, a feature replicated in the target compound .

Benzothiophene/Thiazole Analogs

The benzo-thiophene derivative from (N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzo-thiophene-2-carboxamide) replaces the benzodioxin with a benzothiophene ring. Key differences include:

- Electron Density : Benzodioxin’s oxygen atoms increase electron density vs. sulfur in benzothiophene, altering interaction with hydrophobic pockets.

1,4-Dioxane/Antihepatotoxic Agents

highlights 1,4-dioxane-containing flavones (e.g., 3',4'-(1",4"-dioxino)flavone) with antihepatotoxic activity comparable to silymarin. The benzodioxin ring in the target compound may confer similar metabolic stability, but the thiourea and furan groups likely redirect its activity toward non-liver targets, such as cardiovascular or central nervous systems .

Furan-2-carboxamide Derivatives

4F-Furanylfentanyl (: N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) shares the furan-2-carboxamide moiety but lacks the benzodioxin and thiourea groups. While 4F-furanylfentanyl is a potent opioid, the target compound’s benzodioxin-thiourea framework likely prevents cross-reactivity with opioid receptors, emphasizing the importance of structural context in pharmacological profiles .

Structural and Pharmacological Insights

Role of the Thiourea Group

The thiourea bridge in the target compound distinguishes it from carboxamide-linked analogs (e.g., O4G). Docking studies () demonstrate that thiourea’s NH groups form hydrogen bonds with residues in angiotensin II receptors, a mechanism that could translate to the target compound’s activity. Sulfur’s polarizability may also enhance binding to cysteine-rich domains .

Benzodioxin vs. Dihydrobenzofuran

describes dihydrobenzofurans as bromodomain inhibitors.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzodioxin moiety linked to a furan-2-carboxamide. Its molecular formula is with a molecular weight of 245.23 g/mol .

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of derivatives related to this compound. For example, compounds derived from 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have shown significant inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50 values reported as low as 1.55 μM . This suggests that similar derivatives may possess comparable inhibitory properties.

Case Studies

- SARS-CoV-2 Main Protease Inhibition : A study identified novel inhibitors that exhibited low cytotoxicity while effectively inhibiting Mpro. The structure-activity relationship (SAR) indicated that modifications to the thiourea linker were critical for maintaining inhibitory activity .

- Enzyme Screening : In another investigation, sulfonamides containing benzodioxane and acetamide moieties were synthesized and screened against α-glucosidase and acetylcholinesterase enzymes. These studies aimed to evaluate their therapeutic potential for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

The mechanism by which this compound exerts its biological activity is likely linked to its ability to interact with specific enzyme active sites. For instance, the presence of hydrogen bonding and π-π stacking interactions with amino acid residues in the active site has been noted in related compounds .

Efficacy and Safety Profile

The safety profile of related compounds has been assessed through cytotoxicity tests in cell lines such as Vero and MDCK cells. Compounds showed CC50 values exceeding 100 μM, indicating low cytotoxicity . This favorable safety profile enhances their potential for further development as therapeutic agents.

Data Table: Summary of Biological Activities

| Compound Name | Target Enzyme | IC50 (μM) | CC50 (μM) | Notes |

|---|---|---|---|---|

| F8–B6 | SARS-CoV-2 Mpro | 1.57 | >100 | Reversible covalent inhibitor |

| F8–S43 | SARS-CoV-2 Mpro | 1.55 | >100 | Strong binding affinity |

| N-(benzodioxane sulfonamide) | α-glucosidase | Not specified | Not specified | Potential for T2DM treatment |

| N-(benzodioxane sulfonamide) | Acetylcholinesterase | Not specified | Not specified | Potential for AD treatment |

Q & A

What are the optimized synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)furan-2-carboxamide, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis typically involves multi-step protocols starting with furan-2-ylcarbonyl chloride reacting with 4-amino-3-methoxybenzoic acid to form intermediate amides. Subsequent steps include carbamothioyl group introduction via thiourea coupling. Key parameters influencing yield and purity include:

- Temperature control : Lower temperatures (0–5°C) during acyl chloride formation to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate stability during amidation.

- Catalyst use : Triethylamine or DMAP improves reaction efficiency in nucleophilic substitutions.

Monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purification via column chromatography (silica gel, gradient elution) are critical .

How can researchers characterize the structural identity and purity of this compound post-synthesis?

Level: Basic

Answer:

A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity:

- NMR spectroscopy : H and C NMR verify functional groups (e.g., benzodioxin protons at δ 4.2–4.5 ppm; thiourea NH signals at δ 9.5–10.0 ppm).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 454.5).

Cross-validation with elemental analysis ensures stoichiometric accuracy .

What potential biological activities have been hypothesized for this compound, and how are they experimentally validated?

Level: Advanced

Answer:

Hypothesized activities include antimicrobial, anticancer, and enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase). Validation strategies involve:

- In vitro assays :

- Antimicrobial : MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values.

- Enzyme inhibition : Spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

- Molecular docking : Preliminary binding affinity studies against target proteins (e.g., DNA gyrase for antimicrobial activity) .

How do the compound’s functional groups influence its reactivity in derivatization or prodrug design?

Level: Advanced

Answer:

Key functional groups drive reactivity:

- Thiocarbamoyl group : Susceptible to nucleophilic attack, enabling alkylation or acylation for prodrug synthesis.

- Benzodioxin ring : Stabilizes π-π interactions in target binding but may undergo oxidative cleavage under harsh conditions.

- Furan moiety : Participates in cycloaddition reactions (e.g., Diels-Alder) for structural diversification.

Optimizing protecting groups (e.g., Boc for amines) during derivatization minimizes side reactions .

What computational methods are employed to predict this compound’s molecular interactions and stability?

Level: Advanced

Answer:

- Molecular docking : Tools like AutoDock Vina predict binding modes with targets (e.g., MPXV DPol protein, ΔG ≈ -9.5 kcal/mol).

- MD simulations : GROMACS assesses stability in solvated systems (RMSD < 2 Å over 100 ns trajectories).

- QM/MM calculations : Evaluate electronic interactions (e.g., H-bonding with active-site residues like Asp86 in α-glucosidase).

These methods prioritize compounds for in vitro validation and guide SAR studies .

How can researchers resolve contradictions in experimental data across studies (e.g., varying bioactivity reports)?

Level: Advanced

Answer:

Contradictions may arise from differences in assay protocols, purity, or solvent systems. Mitigation strategies include:

- Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., fixed cell passage numbers, serum-free conditions).

- Orthogonal validation : Confirm bioactivity using disparate methods (e.g., SPR alongside enzyme assays).

- Batch analysis : HPLC-MS quantifies impurities (e.g., residual solvents) that may skew results.

Replicating studies in triplicate with independent synthesizes ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.